Home > Products > Screening Compounds P85002 > 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide
2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide -

2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide

Catalog Number: EVT-4665982
CAS Number:
Molecular Formula: C15H12F3NO3
Molecular Weight: 311.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4'-(1-Methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate

    Compound Description: This compound is a chiral liquid crystal belonging to a homologous series. It exhibits interesting crystallization kinetics, forming a glassy state of the anticlinic smectic CA* phase upon cooling. []

    Relevance: This compound shares a biphenyl structural motif with 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide. Both compounds feature a biphenyl unit as a central part of their structure, although their substitution patterns and overall structures differ. []

(S)-4'-(1-Ethylhexyloxycarbonyl)biphenyl-4-yl 4-[5-(2,2,3,3,4,4,4-heptafluorobutoxy)pentyl-1-oxy]benzoate

    Compound Description: This compound is a chiral liquid crystal that readily forms a glassy state of the anticlinic smectic CA* phase upon cooling, even at low rates. It demonstrates high fragility, a property related to its glass-forming ability. []

    Relevance: Similar to 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, this compound contains a biphenyl core within its structure. The presence of the biphenyl group in both compounds highlights their shared structural feature despite differences in their overall molecular architecture. []

N-(Biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (87)

    Compound Description: This compound exhibits broad-spectrum antifungal activity, showing efficacy against various Candida species, Aspergillus species, molds, and dermatophytes. It demonstrates improved plasmatic stability compared to earlier analogues in the series. []

    Relevance: Both N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (87) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide incorporate a biphenyl moiety. The inclusion of the biphenyl group in their structures, despite variations in the attached functional groups and overall architectures, signifies their shared structural element. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

    Compound Description: This compound displays moderate herbicidal and fungicidal activities. []

    Relevance: This compound, like 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, contains an acetamide group (CH2CONH) directly attached to an aromatic ring system. This structural similarity suggests potential for shared physicochemical properties, despite the significant differences in the aromatic cores. []

2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)

    Compound Description: This compound acts as a Cyclin-dependent kinase (Cdk) inhibitor, showing potential as a cancer chemotherapeutic agent. It demonstrates synergistic effects with farnesyltransferase inhibitors, inducing apoptosis in cancer cells. It inhibits the proliferation of uterine myoma cells and induces PARP fragmentation without causing cardiovascular toxicity at effective concentrations. [, , , ]

    Relevance: 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share the biphenyl structural motif, highlighting their commonality despite differences in substitution patterns and overall structures. [, , , ]

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

    Compound Description: This compound is a glucocorticoid receptor agonist with improved absorption in its crystalline form B compared to form A. It is investigated for the treatment of asthma and chronic obstructive pulmonary disease. []

    Relevance: Both 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide contain a trifluoro-substituted group (CF3) attached to an acetamide moiety. This shared feature might result in similar pharmacological activities, despite other structural differences between the two compounds. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

    Compound Description: This compound acts as a potent, orally available inhibitor of c-KIT kinase, including various drug-resistant mutants. It shows promising in vivo antitumor efficacy against gastrointestinal stromal tumors. []

    Relevance: This compound, like 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, contains a trifluoromethyl group (CF3) linked to a phenyl ring. Although the position and surrounding chemical environment of the CF3 group differ, this shared feature suggests potential for comparable physicochemical properties. []

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

    Compound Description: This compound is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans due to the inhibition of CYP3A by its metabolite M2. []

    Relevance: (R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share a trifluoromethoxy group (OCF3) attached to a phenyl ring. This common structural feature suggests the potential for similar physicochemical properties despite differences in their overall molecular structures. []

N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

    Compound Description: Salts of this compound are prepared and characterized, and it's explored as a potential topical pharmaceutical agent. [, ]

    Relevance: Both N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide possess a trifluoromethoxy (OCF3) group connected to a biphenyl unit. Despite differing in their overall structures, this shared structural feature suggests they may exhibit similar physicochemical properties. [, ]

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

    Compound Description: This experimental anticancer agent undergoes extensive metabolism, primarily through glucuronidation, leading to the formation of various metabolites, including phenolic, acyl, and bisglucuronides. []

    Relevance: Both 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide incorporate a biphenyl structural element. The presence of the biphenyl group in both compounds, despite variations in their overall structures, highlights a common structural feature. []

8-(3′-Chloro-4′-pentyl-[1,1′-biphenyl-4-oxy)oct-1-en-3-one (BVK)

    Compound Description: This compound is a vinyl ketone monomer containing a mesogenic biphenyl substituent. It exhibits crystalline behavior and can undergo self-polymerization or radical polymerization to form polymers with liquid crystalline properties. []

    Relevance: Both 8-(3′-chloro-4′-pentyl-[1,1′-biphenyl-4-oxy)oct-1-en-3-one (BVK) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share a biphenyl structural unit, indicating a shared architectural feature despite differences in their overall structures. []

8-[2′-Chloro-4‴-octyl-[1,1′:4′,1″:4″,1‴-quaterphenyl-4-oxy]oct-1-en-3-one (QVK)

    Compound Description: This compound is a vinyl ketone monomer with a mesogenic quaterphenyl substituent. It displays both crystalline and liquid crystalline behavior and can undergo polymerization reactions to produce liquid crystalline polymers. []

    Relevance: This compound, while possessing a longer quaterphenyl core, shares a structural similarity with 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide due to the presence of consecutive phenyl rings connected by a single bond. This biphenyl-like arrangement within its larger aromatic system suggests potential for overlapping physicochemical properties. []

8-((4″-((1R,4S)-4-Butylcyclohexyl)-2′-chloro-[1,1′,4′,1″-terphenyl]-4-yl)oxy)oct-1-en-3-one (TVK)

    Compound Description: This compound is a vinyl ketone monomer that contains a mesogenic terphenyl substituent. It can form crystals and exhibit liquid crystalline behavior. []

    Relevance: This compound, although possessing a longer terphenyl unit, shares a structural similarity with 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide due to the presence of consecutive phenyl rings connected by a single bond. This biphenyl-like arrangement within its larger aromatic system suggests the potential for some overlapping physicochemical properties. []

2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113)

    Compound Description: This compound is an aryl hydrocarbon receptor (AHR) antagonist. It inhibits AHR-dependent activities, including triple-negative breast cancer cell invasion and migration in vitro and AHR ligand-induced bone marrow toxicity in vivo. []

    Relevance: This compound, like 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, possesses an acetamide moiety (CH2CONH) connected to an aromatic system through an oxygen linker. This structural similarity suggests the possibility of shared physicochemical properties despite differences in their aromatic cores. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

    Compound Description: This compound is a selective high-affinity antagonist for κ-opioid receptors (KOR). It has shown potential for treating depression and addiction disorders in preclinical studies. [, ]

    Relevance: Both 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide prominently feature a biphenyl structural motif, despite differences in their overall structure and substitution patterns. This shared core structure may contribute to similarities in their physicochemical properties. [, ]

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-yl methyl)acetamide (Compound 7)

    Compound Description: This oxazolidinone derivative exhibits potent anti-Mycobacterial activity, showing superior efficacy compared to linezolid against both H37Rv and clinical Mycobacterial isolates. It significantly reduces Mycobacterium marinum load in zebrafish. []

    Relevance: This compound, similar to 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, contains an acetamide group (CH2CONH) directly linked to an aromatic ring system. While the core aromatic structures differ, this shared feature suggests potential for some common physicochemical properties. []

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

    Compound Description: The compound's crystal structure reveals a planar dihydrobenzimidazol-2-one ring system, a chair conformation for the cyclohexane ring, and specific twists and angles within the 5-(biphenyl-2-yl)-2H-tetrazole fragment. The crystal structure is stabilized by intramolecular C—H⋯O interactions and intermolecular N—H⋯O hydrogen bonds. []

    Relevance: This compound, like 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, contains a biphenyl core. The presence of the biphenyl group in both molecules, despite variations in their overall structures and attached functional groups, highlights a common structural feature. []

N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide (4a)

    Compound Description: This coumarin derivative demonstrates promising antitumor activity against three human cancer cell lines (EC-109, PC-3, and MGC-803). []

    Relevance: Both N-benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide (4a) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide contain an acetamide group (CH2CONH) attached to an aromatic ring system through an oxygen linker. Despite differences in their core aromatic structures, this shared feature suggests they might exhibit some similar physicochemical properties. []

N-((5-Chlorobenzo[b]thiophen-3-yl)methyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide (4n)

    Compound Description: This coumarin derivative exhibits potent antitumor activity, particularly against PC-3 cells, exceeding the potency of 5-fluorouracil. []

    Relevance: This compound, similar to 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, features an acetamide group (CH2CONH) attached to an aromatic ring system through an oxygen linker. Despite differences in their aromatic cores, this structural resemblance suggests the potential for shared physicochemical properties. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of the Bcl-2 inhibitor Venetoclax. It forms during oxidative stress degradation of Venetoclax and can undergo a Meisenheimer rearrangement to produce the Venetoclax hydroxylamine impurity. []

    Relevance: Both Venetoclax N-oxide (VNO) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share the biphenyl structural motif. Despite differences in their overall structure and substitution patterns, this commonality suggests potential for similar physicochemical properties. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: Venetoclax hydroxylamine impurity (VHA) is a potential impurity of the Bcl-2 inhibitor Venetoclax. It arises from the Meisenheimer rearrangement of Venetoclax N-oxide. []

    Relevance: Similar to 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide, Venetoclax hydroxylamine impurity (VHA) contains a biphenyl structural motif. Despite variations in the overall structure and substitution patterns, this shared feature suggests potential for similar physicochemical properties. []

(3S)-6-({2′,6′-Dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875)

    Compound Description: TAK-875 acts as an orally available, selective GPR40 agonist. It enhances glucose-dependent insulin secretion and improves postprandial and fasting hyperglycemia in type 2 diabetic rats. Importantly, it demonstrates a low risk of hypoglycemia and no evidence of β-cell toxicity. []

    Relevance: (3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide both feature a biphenyl structural motif, a commonality despite differences in their overall structure and substitution patterns. []

(R)-2,2′,6,6′-Tetramethyl-3,3′-dinitro-4,4′-bis[(4-nonyloxybenzoyl)oxy]biphenyl ((R)-1)

    Compound Description: This compound is an atropisomeric dopant used to induce chirality in achiral liquid crystal hosts. It exhibits a high electroclinic coefficient, which can be further amplified by adding achiral additives with specific structural features. []

    Relevance: (R)-2,2′,6,6′-tetramethyl-3,3′-dinitro-4,4′-bis[(4-nonyloxybenzoyl)oxy]biphenyl ((R)-1), while structurally different, shares the biphenyl core with 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide. This shared feature might contribute to some similarities in their physicochemical properties despite the different overall structures. []

N-(6-((2S,6R)-2,6-Dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide (NVP-LDE225)

    Compound Description: NVP-LDE225 is a potent and selective Smoothened antagonist, currently under clinical development for potential cancer treatment by inhibiting the hedgehog (Hh) signaling pathway. []

    Relevance: N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxamide (NVP-LDE225) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share a trifluoromethoxy (OCF3) group attached to a biphenyl unit. This structural similarity suggests the potential for comparable physicochemical properties despite differences in their overall structures. []

4-[6-(4’-Cyanobiphenyl-4-yl)hexyloxy]-benzoic acid (CB6OBA)

    Compound Description: CB6OBA is a bent twist-bend nematogenic molecule used in the study of liquid crystal phases. It forms supramolecular dimers and trimers with stilbazole-based compounds, resulting in various liquid crystalline phases, including nematic, twist-bend nematic, smectic C, and hexatic-type smectic X phases. []

    Relevance: 4-[6-(4’-cyanobiphenyl-4-yl)hexyloxy]-benzoic acid (CB6OBA), though possessing a different overall structure, shares the biphenyl core with 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide. This shared feature might contribute to some similarities in their physicochemical properties despite the different overall structures. []

2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

    Compound Description: THTMP is a phenolic compound that, in combination with the GPR17 agonist T0510.3657, exhibits synergistic cytotoxic effects on glioblastoma cells. This combination shows promise in inhibiting tumor cell proliferation, migration, invasion, and colony formation. []

    Relevance: While 2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide have significant structural differences, both are aromatic compounds with potential for biological activity. Exploring the effects of combining THTMP with other compounds like 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide could be an area for future research, particularly given their shared interest as potential anticancer agents. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

    Compound Description: T0510.3657 is a GPR17 agonist. In combination with the phenolic compound THTMP, it exhibits enhanced cell death activity against glioblastoma cells. This combination shows potential for inhibiting tumor growth and progression. []

    Relevance: Both 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide contain a trifluoromethoxy (OCF3) group attached to a phenyl ring. Although the overall structures differ, this shared structural feature suggests they may have similar physicochemical properties. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

    Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5). It downregulates Mcl-1 levels in cancer cell lines, sensitizing pancreatic cancer cells to the Bcl-2 inhibitor navitoclax. []

    Relevance: Both 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) and 2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide share the biphenyl structural motif and both possess the acetamide group, indicating a degree of structural similarity despite variations in their overall structures and substitution patterns. []

Properties

Product Name

2-{[2'-(trifluoromethoxy)biphenyl-3-yl]oxy}acetamide

IUPAC Name

2-[3-[2-(trifluoromethoxy)phenyl]phenoxy]acetamide

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

InChI

InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-7-2-1-6-12(13)10-4-3-5-11(8-10)21-9-14(19)20/h1-8H,9H2,(H2,19,20)

InChI Key

WRAMDQGRDTVKKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)OCC(=O)N)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)OCC(=O)N)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.